16-Glucuronid-Östriol

Übersicht

Beschreibung

16-Glucuronide-estriol, also known as estriol 16α-β-D-glucosiduronic acid, is a natural, steroidal estrogen and the glucuronic acid conjugate of estriol. It is a significant estrogen metabolite found in high concentrations in the urine of pregnant women. This compound is a prodrug of estriol and has been used in various estrogenic products.

Wissenschaftliche Forschungsanwendungen

16-Glucuronide-estriol has numerous applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of estrogen metabolites.

Biology: Studied for its role in estrogen metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and its role in monitoring pregnancy.

Industry: Utilized in the production of estrogenic products and as a biomarker in diagnostic assays

Wirkmechanismus

Target of Action

16-Glucuronide-Estriol, also known as Estriol glucuronide (E3G), is a natural, steroidal estrogen and the glucuronic acid conjugate of estriol . It primarily targets estrogen receptors in various tissues, including the mammary gland . The compound’s interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

16-Glucuronide-Estriol binds to estrogen receptors, triggering a series of cellular responses. Importantly, estrogen glucuronides can be deglucuronidated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme . As a result, 16-Glucuronide-Estriol has estrogenic activity via conversion into estrogens .

Pharmacokinetics

The pharmacokinetics of 16-Glucuronide-Estriol involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily found in the urine of pregnant women as a reversibly formed metabolite of estriol

Result of Action

The action of 16-Glucuronide-Estriol results in the modulation of estrogen-responsive physiological processes. By converting into active estrogens, it can influence various cellular and molecular processes, including cell proliferation, differentiation, and apoptosis. These effects are particularly significant in tissues that express estrogen receptors, such as the mammary gland .

Action Environment

The action of 16-Glucuronide-Estriol can be influenced by various environmental factors. For instance, the presence of β-glucuronidase in certain tissues can enhance its conversion into active estrogens . Additionally, factors such as pH, temperature, and the presence of other metabolites can potentially influence its stability, action, and efficacy.

Biochemische Analyse

Biochemical Properties

16-Glucuronide-estriol is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is β-glucuronidase, which is responsible for deglucuronidating 16-Glucuronide-estriol into free estriol. This interaction occurs in tissues that express β-glucuronidase, such as the mammary gland. The deglucuronidation process allows 16-Glucuronide-estriol to exert its estrogenic activity by converting into estriol .

Cellular Effects

16-Glucuronide-estriol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of estrogen-responsive genes, thereby modulating cellular functions. In particular, 16-Glucuronide-estriol can bind to estrogen receptors, leading to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . This compound also impacts cellular metabolism by influencing the synthesis and degradation of other biomolecules.

Molecular Mechanism

The molecular mechanism of 16-Glucuronide-estriol involves its binding interactions with estrogen receptors. Upon deglucuronidation by β-glucuronidase, the free estriol binds to estrogen receptors, initiating a cascade of molecular events. This binding leads to the activation or inhibition of specific genes, depending on the cellular context. Additionally, 16-Glucuronide-estriol can modulate enzyme activity, either by inhibiting or activating enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16-Glucuronide-estriol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to 16-Glucuronide-estriol has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 16-Glucuronide-estriol vary with different dosages in animal models. At low doses, it has been shown to exert beneficial estrogenic effects, such as promoting cell growth and differentiation. At high doses, 16-Glucuronide-estriol can cause toxic or adverse effects, including disruptions in hormonal balance and metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .

Metabolic Pathways

16-Glucuronide-estriol is involved in the steroid hormone biosynthesis pathway. It is synthesized from estriol through the action of glucuronosyltransferase enzymes, which add a glucuronic acid moiety to estriol. This conjugation increases the solubility of estriol, facilitating its excretion in urine. The metabolic pathway of 16-Glucuronide-estriol also involves its conversion back to estriol by β-glucuronidase, allowing it to participate in estrogenic activities .

Transport and Distribution

The transport and distribution of 16-Glucuronide-estriol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its movement into and out of cells. Once inside the cell, 16-Glucuronide-estriol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

16-Glucuronide-estriol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing 16-Glucuronide-estriol to specific organelles, where it can exert its biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 16-Glucuronide-estriol involves the controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone followed by selective glucuronidation of the hydrolyzed product. The key reactions include:

Bromination: 3-hydroxyestra-1,3,5(10)-trien-17-one is brominated using cupric bromide to yield 2,4,16α-tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one.

Hydrolysis: The tribromo compound is treated with sodium hydroxide in aqueous pyridine under controlled conditions to produce 16α-hydroxy-17-ketone.

Reduction: The ketone is reduced using sodium borohydride in the presence of palladium chloride to form the triol.

Glucuronidation: The triol is glucuronidated using methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate with silver carbonate as a catalyst

Industrial Production Methods: Industrial production of 16-Glucuronide-estriol typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 16-Glucuronide-estriol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it back to its parent compound, estriol.

Substitution: Substitution reactions can modify the glucuronic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like methyl iodide and silver carbonate are used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized metabolites of estriol.

Reduction Products: Estriol and its derivatives.

Substitution Products: Modified glucuronide derivatives

Vergleich Mit ähnlichen Verbindungen

- Estriol 3-glucuronide

- Estriol 17-glucuronide

- Estrone glucuronide

- Estradiol glucuronide

Comparison: 16-Glucuronide-estriol is unique due to its specific glucuronidation at the 16α position, which distinguishes it from other glucuronides of estriol. This positional specificity affects its metabolic pathway and biological activity. Unlike estriol 3-glucuronide and estriol 17-glucuronide, 16-Glucuronide-estriol is more prevalent in the urine of pregnant women and serves as a more reliable biomarker for monitoring pregnancy .

Biologische Aktivität

16-Glucuronide-estriol, also known as estriol 16-glucuronide, is a significant metabolite of estriol, a naturally occurring estrogen primarily produced during pregnancy. The compound is formed through the process of glucuronidation, which enhances the water solubility of steroids, facilitating their excretion through urine. This article explores the biological activity of 16-glucuronide-estriol, including its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

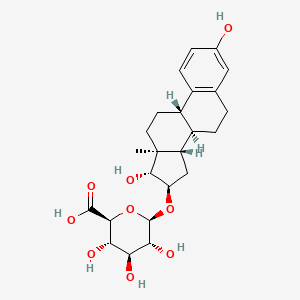

Chemical Structure and Properties

16-Glucuronide-estriol has the molecular formula and is classified as a steroid glucosiduronic acid. The glucuronic acid moiety is attached to the 16-hydroxyl group of estriol, significantly altering its solubility and biological activity compared to its parent compound.

Metabolic Pathways

The metabolism of estriol involves several enzymatic processes, including hydroxylation and glucuronidation. Estriol is primarily metabolized in the liver, where it undergoes conjugation with glucuronic acid to form 16-glucuronide-estriol. This process not only aids in detoxification but also modulates the bioavailability of estrogens in the body.

Table 1: Comparison of Estriol and Its Glucuronides

| Compound | Molecular Formula | Solubility | Biological Role |

|---|---|---|---|

| Estriol | C18H24O3 | Low | Natural estrogen |

| Estriol 16-glucuronide | C24H32O9 | High | Urinary metabolite; detoxification |

| Estriol 3-glucuronide | C24H32O9 | High | Urinary metabolite; detoxification |

Biological Activity

Research indicates that 16-glucuronide-estriol exhibits several biological activities:

- Estrogenic Activity : As a metabolite of estriol, 16-glucuronide-estriol retains some estrogenic properties. It can bind to estrogen receptors, influencing various physiological processes such as reproductive health and bone density maintenance.

- Detoxification : The glucuronidation process significantly increases the water solubility of estriol, facilitating its excretion via the kidneys. This detoxification pathway is crucial for eliminating excess hormones from the body and maintaining hormonal balance.

- Pharmacokinetics : Studies have shown that the uptake of steroid glucuronides into hepatocytes follows Michaelis-Menten kinetics, indicating a saturable transport mechanism that may vary between sexes and physiological states .

Case Studies and Research Findings

Several studies have investigated the pharmacological implications of 16-glucuronide-estriol:

- A study published in Acta Endocrinologica examined the metabolic fate of estriol in isolated rat livers, demonstrating that glucuronidation plays a vital role in regulating estrogen levels in circulation .

- Another study focused on the characterization of steroid glucuronides' uptake into hepatocytes, revealing that both male and female rat hepatocytes show linear uptake for estriol derivatives including 16-glucuronide .

Table 2: Key Research Findings on 16-Glucuronide-Estriol

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYGGFDZJFIDPU-JRSYHJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939935 | |

| Record name | Estriol 16-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estriol-16-Glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-50-2 | |

| Record name | Estriol 16-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol-16alpha-(beta-D-glucuronide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 16-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol 16alpha -(beta -D-glucuronide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estriol-16-Glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.